molecular formula C14H9NO6 B14377129 2-[(3-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-91-7

2-[(3-Nitrobenzoyl)oxy]benzoic acid

Cat. No.: B14377129
CAS No.: 89882-91-7
M. Wt: 287.22 g/mol
InChI Key: KGIQVMGZTKFLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both a nitro group and a benzoic acid moiety

Preparation Methods

The synthesis of 2-[(3-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of benzoic acid at low temperatures, which produces 3-nitrobenzoic acid as a major product . This intermediate can then be further reacted to form the desired compound. Industrial production methods often involve the use of nitric acid and sulfuric acid mixtures to achieve the nitration process efficiently .

Chemical Reactions Analysis

2-[(3-Nitrobenzoyl)oxy]benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-Nitrobenzoyl)oxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and other proteins. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(3-Nitrobenzoyl)oxy]benzoic acid include:

This compound is unique due to its specific substitution pattern and the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

89882-91-7

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

2-(3-nitrobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H9NO6/c16-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,16,17)

InChI Key

KGIQVMGZTKFLFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.